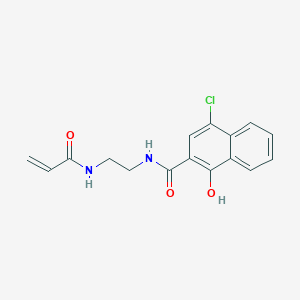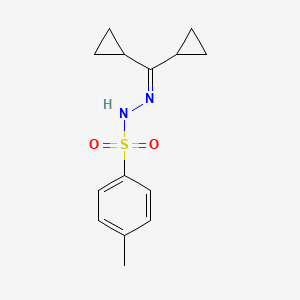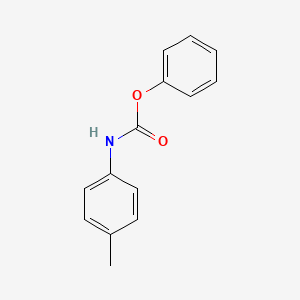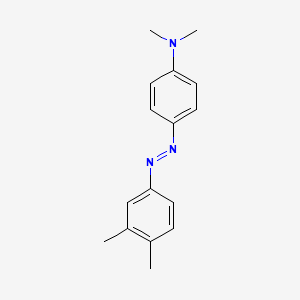![molecular formula C15H15N3O2 B11952115 Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- CAS No. 138471-96-2](/img/structure/B11952115.png)
Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-formylhydrazino)phényl)benzènamide: est un composé organique de formule moléculaire C15H15N3O2. Il est caractérisé par la présence d'un cycle benzénique, d'un groupe benzènamide et d'un groupe formylhydrazino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la N-(4-(2-formylhydrazino)phényl)benzènamide implique généralement la réaction de la 4-aminobenzènamide avec la formylhydrazine dans des conditions contrôlées. La réaction est effectuée dans un solvant approprié, tel que l'éthanol ou le méthanol, à une température comprise entre 50 et 70 °C. Le mélange réactionnel est ensuite agité pendant plusieurs heures pour assurer la conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle: La production industrielle de N-(4-(2-formylhydrazino)phényl)benzènamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, et les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. Le produit est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: La N-(4-(2-formylhydrazino)phényl)benzènamide peut subir des réactions d'oxydation, conduisant à la formation d'acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction: Le composé peut être réduit pour former des dérivés de l'hydrazine ou d'autres formes réduites.
Substitution: Il peut participer à des réactions de substitution, où les groupes fonctionnels sur le cycle benzénique ou le groupe benzènamide sont remplacés par d'autres substituants.
Réactifs et conditions communs:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution: Des réactifs tels que les halogènes (par exemple, le chlore, le brome) ou des agents nitrants (par exemple, l'acide nitrique) sont utilisés dans des conditions contrôlées.
Principaux produits:
Oxydation: Acides carboxyliques ou aldéhydes.
Réduction: Dérivés de l'hydrazine.
Substitution: Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Chimie: La N-(4-(2-formylhydrazino)phényl)benzènamide est utilisée comme élément constitutif de la synthèse organique. Elle sert d'intermédiaire dans la préparation de diverses molécules organiques complexes.
Biologie: En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les biomolécules. Il est utilisé dans le développement de sondes et d'essais pour étudier les activités enzymatiques et les interactions protéiques.
Médecine: Le composé est étudié pour ses applications thérapeutiques potentielles. Il est exploré comme composé principal dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie: Dans le secteur industriel, la N-(4-(2-formylhydrazino)phényl)benzènamide est utilisée dans la production de produits chimiques et de matériaux de spécialité. Elle est également utilisée dans la formulation de certains types de revêtements et d'adhésifs.
Mécanisme d'action
Le mécanisme d'action de la N-(4-(2-formylhydrazino)phényl)benzènamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe formylhydrazino peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, conduisant à la modulation de leurs activités. Le composé peut également interagir avec l'ADN ou l'ARN, affectant l'expression des gènes et les fonctions cellulaires.
Applications De Recherche Scientifique
Chemistry: Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It is used in the development of probes and assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.
Mécanisme D'action
The mechanism of action of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- involves its interaction with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activities. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires:
Benzènamide: Un analogue plus simple sans le groupe formylhydrazino.
N-(4-aminophényl)benzènamide: Contient un groupe amino au lieu du groupe formylhydrazino.
N-(4-formylphényl)acétamide: Manque le groupe hydrazino.
Unicité: La N-(4-(2-formylhydrazino)phényl)benzènamide est unique en raison de la présence à la fois des groupes formylhydrazino et benzènamide, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
138471-96-2 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
N-[4-(2-formylhydrazinyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H15N3O2/c19-11-16-18-14-8-6-13(7-9-14)17-15(20)10-12-4-2-1-3-5-12/h1-9,11,18H,10H2,(H,16,19)(H,17,20) |
Clé InChI |
DNGXYTMXIIILKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















